molecular formula C19H19FN6O2 B2614377 N-(2-fluorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1705561-00-7

N-(2-fluorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2614377
CAS No.: 1705561-00-7
M. Wt: 382.399
InChI Key: IGQUNPWQTPZVPS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
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Scientific Research Applications

Aurora Kinase Inhibition and Cancer Therapy

One application involves the inhibition of Aurora kinases, which are essential for cell division. Compounds related to "N-(2-fluorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" have been investigated for their potential to inhibit Aurora A kinase, suggesting their use in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Radiotracer Development for CB1 Cannabinoid Receptors

Another significant application is the development of radiotracers for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). Compounds structurally related to the specified chemical have been synthesized and demonstrated potential as radiotracers, enabling the study of CB1 receptor distribution and functioning in the brain (†. R. Katoch-Rouse, A. Horti, 2003).

Antimicrobial and Antitubercular Activity

The research on these compounds has also extended into antimicrobial and antitubercular activities. For instance, molecules containing the piperidine and oxadiazole rings have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, indicating their potential role in developing new antitubercular agents (V. U. Jeankumar et al., 2013).

Insecticidal Applications

Moreover, the insecticidal activity of compounds incorporating the pyrazole and piperidine motifs against pests such as the diamondback moth has been explored. This research indicates the potential of these molecules in developing new, more effective insecticides (L. Qi et al., 2014).

Molecular Docking and Enzyme Inhibition Studies

Additionally, these compounds have been subjects of molecular docking and enzyme inhibition studies, particularly targeting enzymes like DNA gyrase. Such studies help in understanding the molecular basis of their activity and optimizing their structures for better therapeutic efficacy (Arif Mermer et al., 2019).

Properties

IUPAC Name

N-(2-fluorophenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-14-5-1-2-6-15(14)23-19(27)26-9-3-4-13(12-26)10-17-24-18(25-28-17)16-11-21-7-8-22-16/h1-2,5-8,11,13H,3-4,9-10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQUNPWQTPZVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.